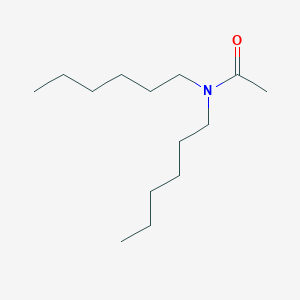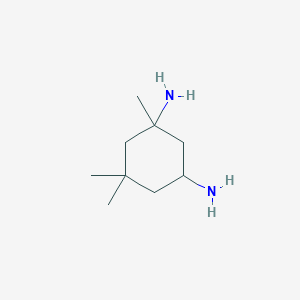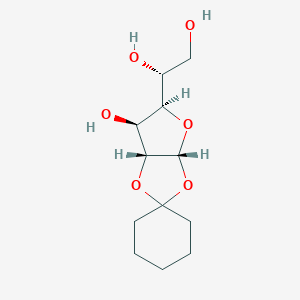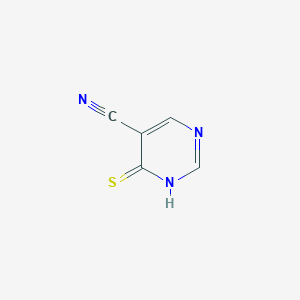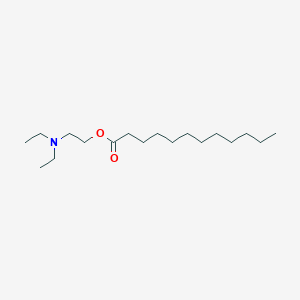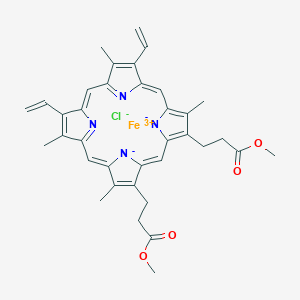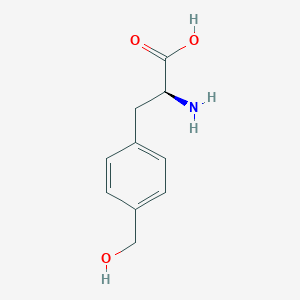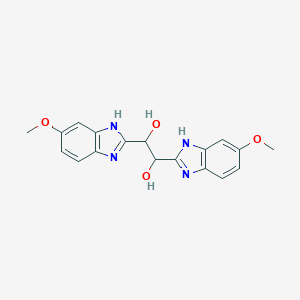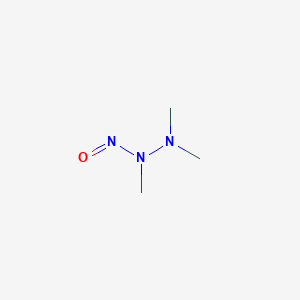
Hydrazine, 1-nitroso-1,2,2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-nitroso-1,2,2-trimethyl-, also known as NTMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a colorless liquid with a pungent odor and is commonly used as a reducing agent in organic synthesis. In
Aplicaciones Científicas De Investigación
Hydrazine, 1-nitroso-1,2,2-trimethyl- has been found to have a wide range of applications in scientific research. It is commonly used as a reducing agent in organic synthesis, where it can be used to reduce a variety of functional groups, including nitro, azide, and carbonyl groups. Hydrazine, 1-nitroso-1,2,2-trimethyl- has also been used in the synthesis of natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-nitroso-1,2,2-trimethyl- is based on its ability to act as a reducing agent. It can donate electrons to other molecules, which can lead to the formation of new chemical bonds. In the case of organic synthesis, Hydrazine, 1-nitroso-1,2,2-trimethyl- can reduce functional groups, which can lead to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, 1-nitroso-1,2,2-trimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be toxic to cells in vitro, with an IC50 value of around 1 mM. It has also been found to be mutagenic in bacterial assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hydrazine, 1-nitroso-1,2,2-trimethyl- is its ability to act as a selective reducing agent. It can reduce specific functional groups without affecting other parts of the molecule. This can be useful in organic synthesis, where selectivity is often crucial. However, one limitation of Hydrazine, 1-nitroso-1,2,2-trimethyl- is its toxicity. It can be hazardous to handle, and care must be taken when working with it.
Direcciones Futuras
There are several potential future directions for research on Hydrazine, 1-nitroso-1,2,2-trimethyl-. One area of interest is its use in the synthesis of new compounds, particularly in the development of pharmaceuticals. Another area of interest is its potential as a reducing agent in catalytic reactions. Finally, further studies are needed to determine the biochemical and physiological effects of Hydrazine, 1-nitroso-1,2,2-trimethyl-, particularly in vivo.
Conclusion:
Hydrazine, 1-nitroso-1,2,2-trimethyl-, or Hydrazine, 1-nitroso-1,2,2-trimethyl-, is a chemical compound with a wide range of potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis, and has been found to have potential in the synthesis of natural products and pharmaceuticals. While Hydrazine, 1-nitroso-1,2,2-trimethyl- has some limitations, such as its toxicity, it remains an important tool for researchers in organic chemistry and beyond.
Métodos De Síntesis
Hydrazine, 1-nitroso-1,2,2-trimethyl- can be synthesized by the reaction of trimethylhydrazine with nitrosyl chloride. The reaction is carried out in anhydrous dichloromethane, and the product is purified by distillation. The yield of the reaction is typically around 70%.
Propiedades
Número CAS |
16339-14-3 |
|---|---|
Nombre del producto |
Hydrazine, 1-nitroso-1,2,2-trimethyl- |
Fórmula molecular |
C3H9N3O |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
N-(dimethylamino)-N-methylnitrous amide |
InChI |
InChI=1S/C3H9N3O/c1-5(2)6(3)4-7/h1-3H3 |
Clave InChI |
RMXLHJXZHWJPQZ-UHFFFAOYSA-N |
SMILES |
CN(C)N(C)N=O |
SMILES canónico |
CN(C)N(C)N=O |
Otros números CAS |
16339-14-3 |
Sinónimos |
1-Nitroso-1,2,2-trimethylhydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
